methyl-lambda6-sulfanonedihydrochloride](/img/structure/B13603203.png)
[(1-Amino-3,3-difluorocyclobutyl)methyl](imino)methyl-lambda6-sulfanonedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2OS and a molecular weight of 271.2 This compound is known for its unique structure, which includes a cyclobutyl ring substituted with amino and difluoromethyl groups, as well as a sulfanone moiety
Métodos De Preparación
The synthesis of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific reaction conditions.
Sulfanone formation: This step involves the incorporation of the sulfanone moiety, typically through sulfonation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study its effects on various biological systems. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparación Con Compuestos Similares
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride can be compared with other similar compounds, such as:
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanone: This compound lacks the dihydrochloride moiety, which may affect its solubility and reactivity.
(1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanone monohydrochloride: This compound has only one hydrochloride group, which may influence its chemical properties and applications.
The uniqueness of (1-Amino-3,3-difluorocyclobutyl)methylmethyl-lambda6-sulfanonedihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C6H14Cl2F2N2OS |
|---|---|
Peso molecular |
271.16 g/mol |
Nombre IUPAC |
3,3-difluoro-1-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2OS.2ClH/c1-12(10,11)4-5(9)2-6(7,8)3-5;;/h10H,2-4,9H2,1H3;2*1H |
Clave InChI |
UOGWFKOXGNLVKR-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=O)CC1(CC(C1)(F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
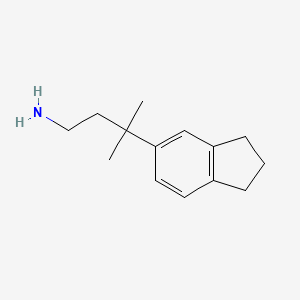
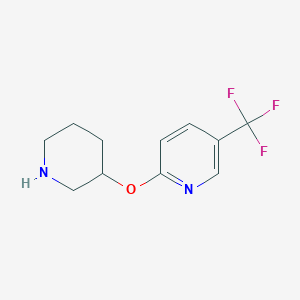
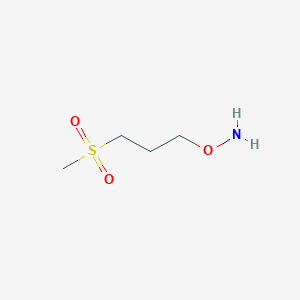
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
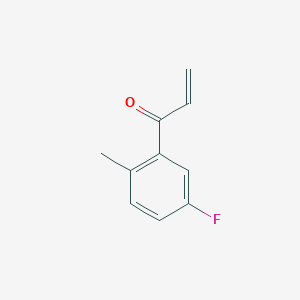
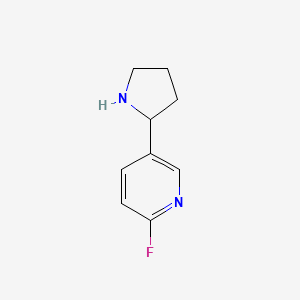
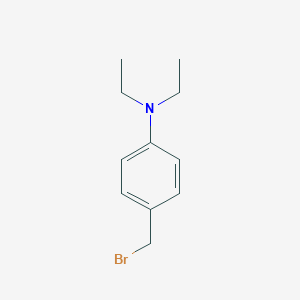
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
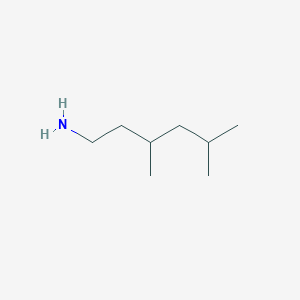
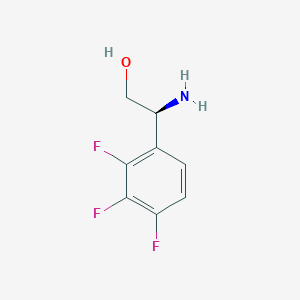
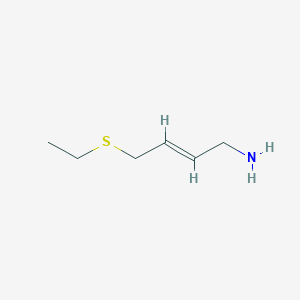
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
